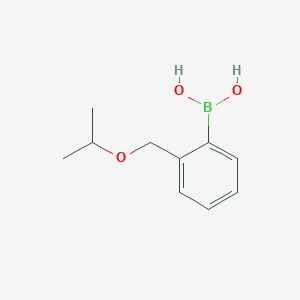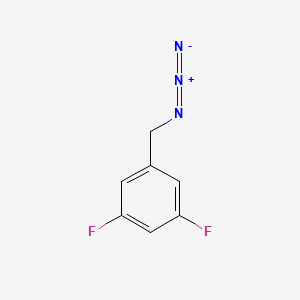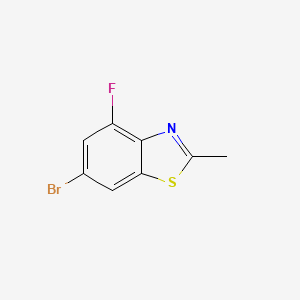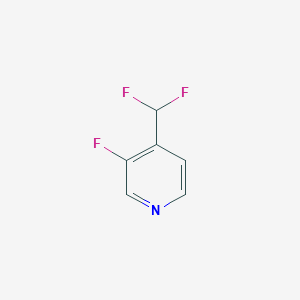
2-(Isopropoxymethyl)phenylboronic acid
Overview
Description
“2-(Isopropoxymethyl)phenylboronic acid” is a boronic acid derivative . Boronic acids are increasingly utilized in diverse areas of research, including the interactions with diols and strong Lewis bases as fluoride or cyanide anions, leading to their utility in various sensing applications .
Chemical Reactions Analysis
Boronic acids, including “2-(Isopropoxymethyl)phenylboronic acid”, are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Scientific Research Applications
Reversible Complex Formation for Biomolecule Detection and Separation
Phenylboronic acids form reversible complexes with polyol compounds such as saccharides, glycolipids, glycoproteins, and nucleotides. This property is extensively utilized for the recognition, separation, and detection of these biomolecules. Their application spans across self-regulated insulin delivery, tissue engineering, separation, and sensor systems, highlighting their potential in developing advanced diagnostic and therapeutic tools (Chu Liang-yin, 2006).
Catalysis in Organic Synthesis
Phenylboronic acids serve as catalysts in organic reactions, such as the dehydrative amidation between carboxylic acids and amines, facilitated by derivatives like 2,4-bis(trifluoromethyl)phenylboronic acid. This catalytic activity enables the synthesis of complex molecules, including peptides, under mild conditions, thereby expanding the toolkit available for chemical synthesis (Ke Wang, Yanhui Lu, K. Ishihara, 2018).
Polymeric Nanomaterials for Biomedical Applications
The formation of reversible complexes with polyols also underpins the development of phenylboronic acid-decorated polymeric nanomaterials. These materials have been exploited for diagnostic and therapeutic applications, such as drug delivery systems and biosensors. The interaction with glucose and sialic acid exemplifies their utility in creating responsive systems for controlled drug release or biomarker detection (Tianyu Lan, Qianqian Guo, 2019).
Solid-State Chemistry for Protective Syntheses
In solid-state chemistry, phenylboronic acid reacts quantitatively with diamines, anthranilic acid, diols, and polyols to form cyclic phenylboronic amides or esters without the need for catalysts or auxiliaries. This approach offers a waste-free and facile method for the protection of sensitive compounds, which is crucial for developing sustainable chemical processes (G. Kaupp, M. Naimi-Jamal, V. Stepanenko, 2003).
Future Directions
Boronic acid-based compounds, including “2-(Isopropoxymethyl)phenylboronic acid”, have been increasingly utilized in diverse areas of research, including chemical biology, medicinal chemistry, biomedical devices, and material chemistry . Their unique properties and interactions offer promising potential for future explorations.
properties
IUPAC Name |
[2-(propan-2-yloxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-8(2)14-7-9-5-3-4-6-10(9)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSILTNJCMPDLSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isopropoxymethyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B1443336.png)





amine](/img/structure/B1443346.png)
![3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B1443347.png)
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B1443348.png)